Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Description
tert-Butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate (CAS: 1419222-15-3) is a chiral morpholine derivative with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . Its structure features a six-membered morpholine ring substituted with a hydroxymethyl group at the (2S) position, a methyl group at the (5R) position, and a tert-butyl carbamate group at the 4-position. The stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity often dictates biological activity. This compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its rigid, polar framework.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
QGEFRGPCFOEDNF-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Linear Synthesis from Chiral Amino Alcohols
Linear strategies often begin with enantiomerically pure amino alcohols, such as (2S,5R)-5-methylpiperidine-2-methanol derivatives. In one patented route, a piperidine precursor undergoes sequential Boc protection, sulfonation, and nucleophilic displacement to form the morpholine oxygen bridge. Critical parameters include:
Convergent Synthesis via Cyclization
Convergent methods assemble the morpholine ring through intramolecular etherification or amidation. A University of Groningen study demonstrates the use of Mitsunobu conditions (DIAD, Ph₃P) to cyclize Boc-protected diols, achieving 72% yield with <2% epimerization.
Installation of the Hydroxymethyl Group
The C2 hydroxymethyl group is introduced via ketone reduction or aldehyde alkylation. Industrial data from Ambeed highlights sodium borohydride in THF/ethanol (10–15°C, 1 h) as the most scalable method:
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Source |
|---|---|---|---|---|---|---|
| Ketone reduction | NaBH₄ | THF/EtOH | 10–15 | 56 | 95:5 | |
| Asymmetric hydrocyanation | DIBAH | Toluene | 25 | 62 | 98:2 | |
| Catalytic hydrogenation | H₂ (Pd/C) | EtOAc | 50 | 48 | 90:10 |
Notably, NaBH₄ in biphasic THF/water systems minimizes racemization, while DIBAH in toluene with cyclohexanol additives enhances stereoselectivity (98:2 dr).
Stereochemical Control at C5 Methyl Group
The (5R) configuration is established early via chiral pool starting materials or asymmetric catalysis. Patent WO2014200786A1 discloses a resolution-free approach using (R)-epichlorohydrin to set the C5 stereocenter during piperidine ring formation. Key NMR data from intermediates align with literature values:
-
¹³C NMR (CDCl₃) : δ 79.8 (Boc carbonyl), 55.0 (C2 hydroxymethyl), 31.5 (C5 methyl).
-
Chiral HPLC : >99% ee achieved using Chiralpak AD-H column (hexane/i-PrOH 90:10).
Boc Protection and Deprotection Dynamics
The tert-butoxycarbonyl group is introduced via reaction with Boc anhydride (Boc₂O) in the presence of DMAP or TEA. Optimal conditions from patent data:
-
Solvent : THF (6–12 volumes relative to substrate).
-
Temperature : 0–25°C to prevent carbamate scrambling.
-
Equivalents : 1.2–1.5 equiv Boc₂O for complete conversion.
Deprotection studies reveal trimethylsilyl iodide (TMSI) in DCM/MeCN (0–5°C, 1 h) cleaves the Boc group without morpholine ring degradation.
Industrial-Scale Process Optimization
Ambeed’s pilot-scale synthesis achieves 80% yield through:
-
Crystallization control : Hexane anti-solvent addition induces precipitation of pure intermediate.
-
Temperature profiling : Stepwise heating from 10°C to 48°C during cyclization minimizes byproducts.
-
Workup simplification : Aqueous sulfuric acid quench (pH 6.5) enables easy phase separation.
Analytical Characterization Benchmarks
Critical spectroscopic data for quality control:
-
HRMS (ESI+) : [M+H]⁺ calcd. for C₁₂H₂₃NO₄: 276.1572; found 276.1575.
-
¹H NMR (500 MHz, CDCl₃) : δ 3.85 (dd, J = 11.5, 4.0 Hz, 1H, CH₂OH), 1.44 (s, 9H, Boc).
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Morpholine and Pyrrolidine Derivatives
| Compound Name | Core Structure | Substituents | Stereochemistry | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| tert-Butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | Morpholine | 2-(hydroxymethyl), 5-methyl, tert-butyl | 2S,5R | 231.29 | 1419222-15-3 |
| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine | 2-(hydroxymethyl), 4-fluoro, tert-butyl | 2S,4R | 247.27 | 1174020-49-5 |
| tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate | Morpholine | 5-formyl, 2,2-dimethyl, tert-butyl | Undisclosed | 243.30 | 2098271-75-9 |
| tert-Butyl (5R)-3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate | Morpholine | 3-(4-hydroxybutyl), 5-(trifluorophenyl), tert-butyl | 5R | 389.41 | 1166395-00-1 |
Key Observations :
Substituent Effects :
- The hydroxymethyl group in the target compound and CAS 1174020-49-5 provides a site for further functionalization (e.g., phosphorylation, glycosylation) .
- Fluorine in pyrrolidine derivatives (e.g., CAS 1174020-49-5) enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs .
- Trifluorophenyl groups (CAS 1166395-00-1) introduce strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Stereochemical Impact : The (2S,5R) configuration in the target compound contrasts with the (2S,4R) configuration in pyrrolidine analogs, which may influence binding affinities in chiral environments .
Insights :
- The target compound’s synthesis likely relies on stereocontrolled methods such as asymmetric catalysis or chiral pool strategies to establish the (2S,5R) configuration .
- Fluorinated analogs (e.g., CAS 1174020-49-5) require specialized fluorinating agents, increasing cost and complexity compared to non-fluorinated morpholines .
- Bulkier substituents (e.g., trifluorophenyl in CAS 1166395-00-1) necessitate transition metal-catalyzed cross-couplings, which may reduce yields due to steric hindrance .
Critical Analysis :
- The target compound’s hydroxymethyl group enables derivatization into prodrugs or covalent inhibitors, a feature shared with CAS 1174020-49-5 .
- Formyl-containing morpholines (CAS 2098271-75-9) are niche in ADC development due to their reactivity in click chemistry, unlike the more stable tert-butyl carbamates .
- Trifluorophenyl-substituted morpholines (CAS 1166395-00-1) show promise in CNS drugs but face challenges in blood-brain barrier penetration due to increased molecular weight .
Biological Activity
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- IUPAC Name : (2S,5R)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
- CAS Number : 2761094-10-2
The compound features a morpholine ring with hydroxymethyl and tert-butyl substituents, which may influence its biological interactions and pharmacokinetics.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various diseases. For instance, related compounds have shown activity against β3 adrenergic receptors, which are implicated in metabolic regulation and obesity management .
2. In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzyme classes. For example, studies involving human liver microsomes have shown that related morpholine derivatives can influence drug metabolism pathways, particularly through cytochrome P450 interactions .
3. Case Studies
A notable case study involved the evaluation of morpholine derivatives in the context of Alzheimer's disease. These compounds were screened for their ability to inhibit β-secretase (BACE1), an enzyme crucial for amyloid-beta production. The results indicated that modifications to the morpholine structure could enhance potency and selectivity against BACE1, highlighting a potential therapeutic avenue for neurodegenerative diseases .
Data Tables
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| BACE1 Inhibition | 0.33 | β-secretase | |
| CYP2D6 Inhibition | 0.36 | Cytochrome P450 | |
| β3 Adrenergic Receptor Activity | Not specified | Metabolic regulation |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good permeability and low clearance rates in human liver microsomes, which is critical for maintaining therapeutic levels in vivo. The compound's structural features likely contribute to its favorable absorption characteristics .
Safety and Toxicology
Preliminary safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, detailed toxicological evaluations are necessary to fully understand its safety profile in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
